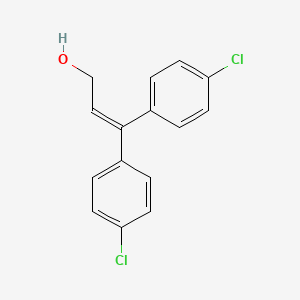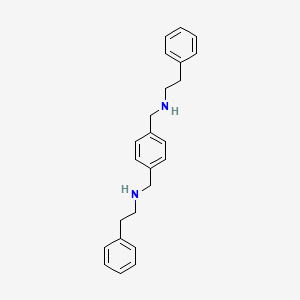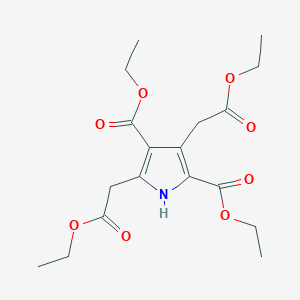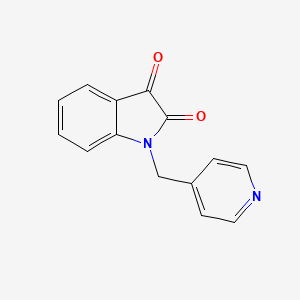
N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine is a synthetic organic compound characterized by the presence of a quinazoline ring substituted with a chlorine atom at the 2-position and a diethylamino group at the 1,3-propanediamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring is synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Chlorination: The quinazoline ring is then chlorinated at the 2-position using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Propanediamine Moiety: The chlorinated quinazoline is reacted with N1,N1-diethyl-1,3-propanediamine under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-4-quinazolinyl)-9-phenyl-9H-carbazole
- 4-[(2-Chloro-4-quinazolinyl)(methyl)amino]phenol
- 1-(2-chloro-4-quinazolinyl)-N3-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-1,2,4-triazole-3,5-diamine
Uniqueness
N3-(2-Chloro-4-quinazolinyl)-N1,N1-diethyl-1,3-propanediamine is unique due to its specific substitution pattern and the presence of the diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Numéro CAS |
192323-91-4 |
|---|---|
Formule moléculaire |
C15H21ClN4 |
Poids moléculaire |
292.81 g/mol |
Nom IUPAC |
N-(2-chloroquinazolin-4-yl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C15H21ClN4/c1-3-20(4-2)11-7-10-17-14-12-8-5-6-9-13(12)18-15(16)19-14/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,17,18,19) |
Clé InChI |
YRFSCQOACKDXCX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC1=NC(=NC2=CC=CC=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Hydroxy(diphenyl)methyl]-n,n'-diphenylbutanediamide](/img/structure/B13993303.png)


![Pyrazolo[1,5-a]pyrimidine-7(4H)-thione](/img/structure/B13993315.png)

![N-[4-(4-benzamidophenyl)phenyl]benzamide](/img/structure/B13993319.png)

![N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline](/img/structure/B13993331.png)

![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)


![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
